molecular formula C10H12O4S B1611719 Methyl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 300355-18-4

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No. B1611719
M. Wt: 228.27 g/mol
InChI Key: HCMUPMCWKYOOBZ-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemical Properties and Theoretical Calculations : Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate has been synthesized and characterized, revealing detailed information about local and global chemical activities, molecular and chemical properties, indicating its electrophilic and nucleophilic nature. Theoretical calculations using density functional theory (DFT) have been employed to better understand these properties (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

  • Synthetic Applications : This compound has been used as a building block for synthesizing various derivatives. For example, methyl (styrylsulfonyl)acetate was used to synthesize a range of compounds including tetrahydro-1,4-thiazin-3-one 1,1-dioxides, demonstrating its utility in synthetic chemistry (Takahashi & Yuda, 1996).

  • Pharmacological Research : It has been involved in the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, which have shown capacity to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. This demonstrates potential therapeutic applications, especially in the development of anti-inflammatory drugs (Harrak et al., 2010).

  • Analytical Chemistry : There has been development in analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) for the separation of stereo isomers of related compounds. This highlights its significance in analytical chemistry and pharmaceutical research (Davadra et al., 2011).

  • Organic Synthesis and Chemical Reactions : Research has explored the reactions of carbonyl compounds in basic solutions and the effects of various substituents, like methylsulfonyl, on the rates of these reactions. This contributes to our understanding of chemical reactivity and synthesis in organic chemistry (Bowden & Rehman, 1997).

  • Materials Science : The compound has been involved in the synthesis of novel materials like 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating its role in materials science and catalysis (Zábranský, Císařová, & Štěpnička, 2018).

Future Directions

“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has potential applications in the development of new drugs due to its role in the synthesis of compounds with antimicrobial and anti-inflammatory activities2. Further research is needed to fully understand its properties and potential uses.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult appropriate safety data sheets and other resources when handling chemicals.


properties

IUPAC Name

methyl 2-(4-methylsulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMUPMCWKYOOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586351
Record name Methyl [4-(methanesulfonyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

CAS RN

300355-18-4
Record name Methyl [4-(methanesulfonyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(methanesulfonyl)phenyl acetic acid (43.63 g, 0.204 mol) in methanol (509 mL) was treated slowly with concentrated sulfuric acid (2 mL). The resulting reaction mixture was heated under reflux for 19 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. The residue was diluted with ethyl acetate (800 mL). The organic phase was washed with a saturated aqueous sodium bicarbonate solution (1×200 mL), washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 1/1 hexanes/ethyl acetate) afforded 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.42 g, 98%) as a yellow oil which solidified to a cream colored solid upon sitting over time at 25° C.: mp 78-80° C.; EI-HRMS m/e calcd for C10H12O4S (M+) 228.0456, found 228.0451.
Quantity
43.63 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
509 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of oxone 30.7 g (50 mmol) was added drop by drop in 80 mL of water to a solution of 3.4 g (17.3 mmol) of the compound obtained in example 1 in 100 mL of methanol keeping the reaction in a water/ice bath. Once added, agitation continues for 5 h, allowing temperature to get room level. Then, part of the solvent is concentrated at reduced pressure and the precipitated solid is filtered washing with water repeatedly. After drying, this solid weighs 3 g. Waters from filtering are extracted with dichloromethane, the organic phase is washed with water, dried on sodium sulfate anhydride and concentrated in a rotary evaporator obtaining 1 more g of product than expected, yield 4 g (17 mmol, 100% yield). This solid melts with decomposition at 57° C. and its purity is 99% by HPLC. Spectroscopic data confirm the expected structure:
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combined 2-(4-(methylsulfonyl)phenyl)acetic acid (1 g, 4.67 mmol) in DCM (15 mL) and MeOH (5 mL) and slowly added TMS-diazomethane (2 M in hexanes) (3.50 mL, 7.00 mmol) and the solution was stirred at 20° C. for 3 h. The reaction was quenched with acetic acid (0.134 mL, 2.334 mmol), let stir for 15 min, then concentrated in vacuo to give the title compound which was used without further purification. MS m/z 229 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.134 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KN Srabony - 2020 - search.proquest.com
Alzheimer’s disease (AD), the most common form of dementia, is an irreversible neurodegenerative disorder associated with brain atrophy. The highest known risk factor for AD is …
Number of citations: 0 search.proquest.com
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com

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